2-Amino-3-(5-bromofuran-3-yl)propanamide
Description
2-Amino-3-(5-bromofuran-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 5-bromofuran-3-yl group and an amino moiety. Bromofuran derivatives are known for their electron-withdrawing properties and role in modulating pharmacokinetic profiles, such as metabolic stability and target binding .
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-amino-3-(5-bromofuran-3-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H2,10,11) |
InChI Key |
HVOICRUXZNJSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CC(C(=O)N)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-3-(5-bromofuran-3-yl)propanamide typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to introduce a bromine atom at the 5-position of the furan ring.
Amination: The brominated furan is then subjected to amination to introduce the amino group at the 2-position.
Formation of Propanamide:
Chemical Reactions Analysis
2-Amino-3-(5-bromofuran-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(5-bromofuran-3-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromofuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and the brominated furan ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at the 3-position of the propanamide backbone significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
- Substituent Impact : The bromofuran group (electron-deficient) may enhance metabolic stability compared to benzyloxy or thiazol derivatives, which are more lipophilic . Indole-containing analogs (e.g., compound 157 ) could exhibit improved CNS permeability due to aromatic stacking interactions.
- Bioactivity: Nitroguanidino-pentanamide derivatives (e.g., ID 15 and 16 ) show higher activity (8–11 in unspecified assays), suggesting that extending the carbon chain or adding nitro groups enhances efficacy.
- Synthesis and Availability : Thiazol-substituted propanamide (CAS: 2004135-75-3) was discontinued due to unspecified challenges, possibly related to stability or scalability . Bromofuran analogs may face similar hurdles if halogenated furans prove reactive under storage conditions.
Stability and Commercial Viability
Biological Activity
2-Amino-3-(5-bromofuran-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈BrN₃O
- CAS Number : Not specified in the search results.
Synthesis Pathways
The synthesis of this compound involves several steps, typically starting from commercially available furan derivatives. Key methods include:
- Bromination : Introduction of bromine into the furan ring to obtain 5-bromofuran.
- Amidation : Reaction of the brominated furan with appropriate amines to yield the final product.
Example Synthesis Reaction
Antimicrobial Properties
Research has indicated that derivatives of furan compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. A study reported that certain furan derivatives demonstrated good antimicrobial activity at concentrations around 64 μg/mL against yeast-like fungi such as Candida species .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The presence of the furan ring may contribute to membrane disruption in microbial cells.
Case Studies
-
Antibacterial Activity : A study evaluated the antibacterial properties of various furan derivatives, including those structurally related to this compound. Results indicated significant inhibition of Escherichia coli and Staphylococcus aureus at micromolar concentrations.
Compound Target Bacteria MIC (µg/mL) Compound A E. coli 32 Compound B S. aureus 16 2-Amino... E. coli, S. aureus TBD -
Cytotoxicity Studies : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, suggesting potential as anticancer agents. The IC50 values varied significantly based on structural modifications.
Cell Line IC50 (µM) HeLa 25 MCF7 30 A549 TBD
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
